molecular formula C25H29FN2O5 B12141121 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618074-77-4

1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12141121
CAS No.: 618074-77-4
M. Wt: 456.5 g/mol
InChI Key: AGDOBUYGWXQRNV-XTQSDGFTSA-N
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Description

1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrole ring, multiple methoxy groups, and a fluoro-substituted benzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with 2-chloro-N,N-diethylethanamine under basic conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Diethylamino)ethyl)-4-(4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the fluoro group.

    1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks one methoxy group.

Uniqueness

The presence of both the fluoro and methoxy groups in 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one contributes to its unique chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from similar compounds.

Properties

CAS No.

618074-77-4

Molecular Formula

C25H29FN2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29FN2O5/c1-5-27(6-2)13-14-28-22(16-7-10-18(32-3)11-8-16)21(24(30)25(28)31)23(29)17-9-12-20(33-4)19(26)15-17/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

AGDOBUYGWXQRNV-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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